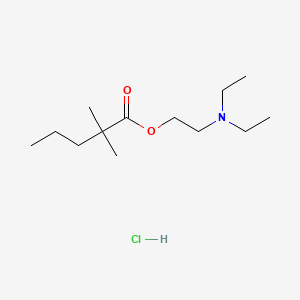
Valeric acid, 2,2-dimethyl-, 2-(diethylamino)ethyl ester, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Valeric acid, 2,2-dimethyl-, 2-(diethylamino)ethyl ester, hydrochloride is a chemical compound with a complex structure. It is derived from valeric acid, which is a straight-chain alkyl carboxylic acid. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of valeric acid, 2,2-dimethyl-, 2-(diethylamino)ethyl ester, hydrochloride involves several steps. The starting material, 2,2-dimethylvaleric acid, is first esterified with 2-(diethylamino)ethanol. This reaction typically requires an acid catalyst and is carried out under reflux conditions. The ester is then converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
Valeric acid, 2,2-dimethyl-, 2-(diethylamino)ethyl ester, hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Valeric acid, 2,2-dimethyl-, 2-(diethylamino)ethyl ester, hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on cellular processes and as a tool in biochemical assays.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of valeric acid, 2,2-dimethyl-, 2-(diethylamino)ethyl ester, hydrochloride involves its interaction with specific molecular targets. The ester group can undergo hydrolysis, releasing the active valeric acid derivative. This compound can then interact with cellular receptors or enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Valeric acid: A straight-chain alkyl carboxylic acid with similar chemical properties.
2,2-Dimethylvaleric acid: A derivative of valeric acid with additional methyl groups.
2-(Diethylamino)ethanol: A precursor used in the synthesis of the ester.
Uniqueness
Valeric acid, 2,2-dimethyl-, 2-(diethylamino)ethyl ester, hydrochloride is unique due to its specific ester and amine functional groups. These groups confer distinct chemical reactivity and biological activity, making it valuable in various applications.
Properties
CAS No. |
25217-59-8 |
|---|---|
Molecular Formula |
C13H28ClNO2 |
Molecular Weight |
265.82 g/mol |
IUPAC Name |
2-(diethylamino)ethyl 2,2-dimethylpentanoate;hydrochloride |
InChI |
InChI=1S/C13H27NO2.ClH/c1-6-9-13(4,5)12(15)16-11-10-14(7-2)8-3;/h6-11H2,1-5H3;1H |
InChI Key |
HEESXQXBZNWYTE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)(C)C(=O)OCCN(CC)CC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















